molecular formula C19H14BrClN4O B4954874 3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B4954874
M. Wt: 429.7 g/mol
InChI Key: MMPWRTTZBDZGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide in lab experiments include its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on the development of more potent analogs of this compound and the optimization of its pharmacokinetic properties. Furthermore, the potential use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-bromoaniline and 4-chlorobenzonitrile with ethyl 2-cyanoacetate in the presence of potassium carbonate and copper(I) iodide. The resulting product is then treated with triethylamine and acetic anhydride to obtain the final compound.

Scientific Research Applications

3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound has antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Properties

IUPAC Name

3-(3-bromophenyl)-N-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN4O/c20-14-4-1-3-13(11-14)18-17(12-25(24-18)10-2-9-22)19(26)23-16-7-5-15(21)6-8-16/h1,3-8,11-12H,2,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWRTTZBDZGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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